molecular formula C12H24O B14344730 6-Ethyldecan-5-one CAS No. 105254-66-8

6-Ethyldecan-5-one

Cat. No.: B14344730
CAS No.: 105254-66-8
M. Wt: 184.32 g/mol
InChI Key: QWHMJLMXTRKAGE-UHFFFAOYSA-N
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Description

6-Ethyldecan-5-one is a branched aliphatic ketone with the molecular formula C₁₂H₂₂O. Structurally, it features a 10-carbon backbone (decane) with an ethyl group (-CH₂CH₃) at the sixth carbon and a ketone group (=O) at the fifth carbon (Figure 1). This compound belongs to the family of medium-to-long-chain ketones, which are often utilized in fragrance formulations, organic synthesis intermediates, or solvents due to their volatility and solubility profiles.

Properties

CAS No.

105254-66-8

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

6-ethyldecan-5-one

InChI

InChI=1S/C12H24O/c1-4-7-9-11(6-3)12(13)10-8-5-2/h11H,4-10H2,1-3H3

InChI Key

QWHMJLMXTRKAGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyldecan-5-one can be achieved through several methods. One common approach involves the alkylation of decanone with ethyl halides under basic conditions. Another method includes the oxidation of secondary alcohols to ketones using oxidizing agents such as chromium trioxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, 6-Ethyldecan-5-one can be produced via catalytic processes. One such method involves the hydroformylation of alkenes followed by hydrogenation. This process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Ethyldecan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Tertiary alcohols.

Scientific Research Applications

6-Ethyldecan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 6-Ethyldecan-5-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ketone group is particularly reactive, allowing the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 6-Ethyldecan-5-one lies in its combination of chain length, branching, and ketone position. Key comparisons with analogous compounds include:

Compound Chain Length Branching Ketone Position Double Bonds
6-Ethyldecan-5-one C10 Ethyl at C6 C5 None
6-Methyl-5-hepten-2-one C7 Methyl at C6 C2 C5-C6
(E)-6,10-Dimethylundec-5-en-2-one C11 Methyl at C6, C10 C2 C5-C6

Key Observations :

  • Chain Length: Longer chains (e.g., undecenone) increase molecular weight and typically elevate boiling points.
  • Branching: Ethyl groups (vs.
  • Ketone Position: A central ketone (C5 in 6-Ethyldecan-5-one) may enhance stability compared to terminal ketones (e.g., C2 in heptenone).
Physical Properties

While direct data for 6-Ethyldecan-5-one is unavailable, trends from similar compounds can be inferred:

Property 6-Ethyldecan-5-one (Predicted) 6-Methyl-5-hepten-2-one (E)-6,10-Dimethylundec-5-en-2-one
Boiling Point ~240–260°C 173–175°C 255–260°C
Solubility Low in water, high in organics Similar Similar
Density ~0.82–0.85 g/cm³ 0.84 g/cm³ 0.86 g/cm³

Analysis :

  • Longer carbon chains (C10 vs. C7) correlate with higher boiling points due to increased van der Waals interactions.
  • Ethyl branching may slightly reduce density compared to methyl groups due to less efficient packing.

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